Cas no 98018-66-7 (N-benzyl-2-chloroaniline)

N-benzyl-2-chloroaniline structure
N-benzyl-2-chloroaniline structure
商品名:N-benzyl-2-chloroaniline
CAS番号:98018-66-7
MF:C13H12ClN
メガワット:217.694082260132
CID:750782
PubChem ID:10242481

N-benzyl-2-chloroaniline 化学的及び物理的性質

名前と識別子

    • Benzenemethanamine, N-(2-chlorophenyl)-
    • N-BENZYL-N-(2-CHLOROPHENYL)AMINE
    • Benzylamine, N-(o-chlorophenyl)- (6CI, 7CI)
    • N-(2-Chlorophenyl)benzenemethanamine (ACI)
    • 2-Chloro-N-benzylaniline
    • N-Benzyl-2-chloroaniline
    • N-benzyl-2-chloroaniline
    • インチ: 1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
    • InChIKey: RJIRIFJATWTRKR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(NCC2C=CC=CC=2)=CC=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 3

N-benzyl-2-chloroaniline セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

N-benzyl-2-chloroaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-145188-0.25g
N-benzyl-2-chloroaniline
98018-66-7 95%
0.25g
$149.0 2023-04-20
Enamine
EN300-145188-10.0g
N-benzyl-2-chloroaniline
98018-66-7 95%
10g
$1654.0 2023-04-20
Enamine
EN300-145188-0.1g
N-benzyl-2-chloroaniline
98018-66-7 95%
0.1g
$105.0 2023-04-20
1PlusChem
1P00H73D-500mg
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
500mg
$401.00 2024-04-19
1PlusChem
1P00H73D-10g
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
10g
$2107.00 2023-12-15
1PlusChem
1P00H73D-50mg
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
50mg
$143.00 2024-04-19
A2B Chem LLC
AI01545-500mg
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
500mg
$535.00 2024-07-18
A2B Chem LLC
AI01545-100mg
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
100mg
$324.00 2024-07-18
1PlusChem
1P00H73D-2.5g
Benzenemethanamine, N-(2-chlorophenyl)-
98018-66-7 95%
2.5g
$994.00 2023-12-15
Enamine
EN300-145188-10000mg
N-benzyl-2-chloroaniline
98018-66-7 95.0%
10000mg
$1654.0 2023-09-29

N-benzyl-2-chloroaniline 合成方法

合成方法 1

はんのうじょうけん
1.1 Catalysts: Magnetite (Fe3O4) (silica coated) ,  Silver triflate ,  Silica ,  Chloro[diphenyl[2-(triethoxysilyl)ethyl]phosphine-κP]gold (supported on silica-coated Fe3O4) Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Hantzsch ester ;  3 h, rt
リファレンス
Magnetic nanoparticle-supported phosphine gold(I) complex: a highly efficient and recyclable catalyst for the direct reductive amination of aldehydes and ketones
Yang, Weisen; Wei, Li; Yi, Feiyan; Cai, Mingzhong, Catalysis Science & Technology (2016, 2016, 6(12), 4554-4564

合成方法 2

はんのうじょうけん
1.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Hantzsch ester ;  3 h, rt
リファレンス
Direct reductive amination of aromatic aldehydes catalyzed by gold(I) complex under transfer hydrogenation conditions
Zhang, Ming; Yang, Hong-Wei; Zhang, Yan; Zhu, Cheng-Jian; Li, Wei; et al, Chemical Communications (Cambridge, 2011, 47(23), 6605-6607

合成方法 3

はんのうじょうけん
1.1 30 min, rt
1.2 Reagents: Pinacolborane ;  12 h, rt
リファレンス
Catalyst- and solvent-free efficient access to N-alkylated amines via reductive amination using HBpin
Pandey, Vipin K.; Bauri, Somnath; Rit, Arnab, Organic & Biomolecular Chemistry (2020, 2020, 18(20), 3853-3857

合成方法 4

はんのうじょうけん
1.1 Catalysts: Silver ,  Iron chloride (FeCl3) Solvents: o-Xylene ;  18 h, reflux
リファレンス
γ-Alumina-Supported Silver Cluster for N-Benzylation of Anilines with Alcohols
Shimizu, Kenichi; Nishimura, Masanari; Satsuma, Atsushi, ChemCatChem (2009, 2009, 1(4), 497-503

合成方法 5

はんのうじょうけん
1.1 Reagents: Oxygen ,  Cesium hydroxide Catalysts: Manganese oxide (MnO2) ;  24 h, 135 °C
1.2 Solvents: Ethyl acetate
リファレンス
Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air
Yu, Xiaochun; Liu, Chuanzhi; Jiang, Lan; Xu, Qing, Organic Letters (2011, 2011, 13(23), 6184-6187

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron chloride (FeCl) ,  2-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-pyridinyl]-1H-benzimidazole Solvents: Toluene ;  36 h, 110 °C
リファレンス
Iron-catalyzed N-alkylation of aromatic amines via borrowing hydrogen strategy
Chen, Hui; Wang, Qingfu; Liu, Tingting ; Chen, Haitao; Zhou, Duo; et al, Journal of Coordination Chemistry (2021, 2021, , 4-6

合成方法 7

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ;  1 MPa, 150 °C
リファレンス
Cobalt nanoparticles supported on N-doped mesoporous carbon as highly efficient catalyst for synthesis of aromatic amines
Cui, Xueliang; Liang, Kun; Tian, Meng; Zhu, Yangyang; Ma, Jiantai; et al, Journal of Colloid and Interface Science (2017, 2017, , 231-240

合成方法 8

はんのうじょうけん
1.1 Catalysts: Oxygen ,  Cesium hydroxide, monohydrate Solvents: Mesitylene ;  24 h, 140 °C
リファレンス
Insight into O2-Promoted Base-Catalyzed N-Alkylation of Amines with Alcohols
Wang, Chao; Chen, Changpeng; Han, Jian; Zhang, Jingyu; Yao, Yingming; et al, European Journal of Organic Chemistry (2015, 2015, 2015(13), 2972-2977

合成方法 9

はんのうじょうけん
1.1 Reagents: Pyridine ,  Potassium tert-butoxide Solvents: Toluene ;  12 h, 135 °C
リファレンス
Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions
Pothikumar, Rajagopal; Bhat, Venugopal T.; Namitharan, Kayambu, Chemical Communications (Cambridge, 2020, 56(88), 13607-13610

合成方法 10

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][N-(5-methyl-2-pyridinyl-κN)-P,P-diphenylphospho… Solvents: Diglyme ;  24 h, 70 °C
リファレンス
New Iridium Catalysts for the Efficient Alkylation of Anilines by Alcohols under Mild Conditions
Michlik, Stefan; Kempe, Rhett, Chemistry - A European Journal (2010, 2010, 16(44), 13193-13198

合成方法 11

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol ;  8 h, 3 MPa, 80 °C
リファレンス
Selective and recyclable rhodium nanocatalysts for the reductive N-alkylation of nitrobenzenes and amines with aldehydes
Huang, Lei; Wang, Zhi; Geng, Longfei; Chen, Rizhi; Xing, Weihong; et al, RSC Advances (2015, 2015, 5(70), 56936-56941

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Toluene ;  24 h, 130 °C
リファレンス
[(PPh3)2NiCl2]-Catalyzed C-N Bond Formation Reaction via Borrowing Hydrogen Strategy: Access to Diverse Secondary Amines and Quinolines
Donthireddy, S. N. R.; Pandey, Vipin K.; Rit, Arnab, Journal of Organic Chemistry (2021, 2021, 86(9), 6994-7001

合成方法 13

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Zinc nitrate Solvents: Toluene ;  36 h, 140 °C
リファレンス
Zinc-Catalyzed N-Alkylation of Aromatic Amines with Alcohols: A Ligand-Free Approach
Sankar, Velayudham; Kathiresan, Murugavel; Sivakumar, Bitragunta; Mannathan, Subramaniyan, Advanced Synthesis & Catalysis (2020, 2020, 362(20), 4409-4414

合成方法 14

はんのうじょうけん
1.1 Catalysts: Ruthenium dioxide (nickel complex supported on SBA-15) Solvents: Toluene ;  24 h, 120 °C
リファレンス
Highly Selective Synergistic N-Alkylation of Amines with ROH Catalyzed by Nickel-Ruthenium
Wang, Lan; Jv, Xinchun; Wang, Ruke; Ma, Linzheng; Liu, Jing; et al, ACS Sustainable Chemistry & Engineering (2022, 2022, 10(26), 8342-8349

合成方法 15

はんのうじょうけん
1.1 Catalysts: Potassium hydroxide ,  Carbon nitride (C3N4) Solvents: Toluene ;  18 h, 130 °C
リファレンス
Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions
Mohan, Talla V. R. ; Nallagangula, Madhu; Kala, Krishnan ; Hernandez-Tamargo, Carlos E.; De Leeuw, Nora H.; et al, Journal of Catalysis (2023, 2023, , 80-98

合成方法 16

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 1658434-87-7 Solvents: Diglyme ;  24 h, 70 °C; 70 °C → rt
1.2 Reagents: Water
リファレンス
New Iridium Catalysts for the Selective Alkylation of Amines by Alcohols under Mild Conditions and for the Synthesis of Quinolines by Acceptor-less Dehydrogenative Condensation
Ruch, Susanne; Irrgang, Torsten; Kempe, Rhett, Chemistry - A European Journal (2014, 2014, 20(41), 13279-13285

合成方法 17

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (Cu2O) ,  Tetrabutylammonium bromide ,  Silica Solvents: Water ;  1.5 h, 100 °C
リファレンス
SiO2-Cu2O: An efficient and recyclable heterogeneous catalyst for N-benzylation of primary and secondary amines
Gupta, Manjulla; Paul, Satya; Gupta, Rajive, Cuihua Xuebao (2014, 2014, 35(3), 444-450

合成方法 18

はんのうじょうけん
1.1 Catalysts: Indium zinc sulfide (In2ZnS4) (nanocomposite with carbon quantum dots) ;  18 h
リファレンス
Replacement of Pd nanoparticles: Hydrogenation promoted by frustrated Lewis acid-base pairs in carbon quantum dots
Wang, Bingqing; Liu, Guangsheng; Deng, Xiaoyu; Deng, Zirong; Lin, Wei; et al, Journal of Catalysis (2020, 2020, , 304-310

合成方法 19

はんのうじょうけん
1.1 Reagents: Ammonia borane Catalysts: Palladium, compd. with platinum (Fe3O4 supported) Solvents: Methanol ;  rt
1.2 Reagents: Acetic acid Solvents: Methanol ;  6 s, 40 psi, rt
リファレンス
Simple reversible fixation of a magnetic catalyst in a continuous flow system: ultrafast reduction of nitroarenes and subsequent reductive amination using ammonia borane
Kim, Hong Won; Byun, Sangmoon; Kim, Seong Min; Kim, Ha Joon; Lei, Cao; et al, Catalysis Science & Technology (2020, 2020, 10(4), 944-949

合成方法 20

はんのうじょうけん
1.1 Catalysts: Tetrabutylammonium fluoride ,  Zinc ,  Potassium fluoride ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Water ;  48 h, 90 °C
リファレンス
Selective C-C bonds formation, N-alkylation and benzo[d]imidazoles synthesis by a recyclable zinc composite
Zhu, Guanxin; Duan, Zheng-Chao; Zhu, Haiyan; Ye, Dongdong; Wang, Dawei, Chinese Chemical Letters (2022, 2022, 33(1), 266-270

合成方法 21

はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: Samarium, tris[tetrahydroborato(1-)-H,H′]-, (OC-6-11)-, compd. with tetrahydrofu… Solvents: Tetrahydrofuran ;  3 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Samarium borohydride as effective reagent for synthesis of various imines and secondary amines
Bhattacharjee, Jayeeta; Sohal, Navkiran; Harinath, Aadimulam; Panda, Tarun K., Journal of Modern Chemistry & Chemical Technology (2018, 2018, 9(1), 21-50

合成方法 22

はんのうじょうけん
1.1 Solvents: Acetic acid ;  30 min, rt; rt → 0 °C
1.2 Reagents: Sodium borohydride ;  5 min, 0 °C
1.3 Solvents: Water
リファレンス
para-Selective C-H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis
Naksomboon, Kananat; Poater, Jordi; Bickelhaupt, F. Matthias ; Fernandez-Ibanez, M. Angeles, Journal of the American Chemical Society (2019, 2019, 141(16), 6719-6725

合成方法 23

はんのうじょうけん
1.1 Catalysts: Alumina (complexes with Pt-Sn) ,  Platinum, compd. with tin (1:3) (γ-alumina-supported) ;  32 h, 145 °C
リファレンス
Scalable synthesis of secondary and tertiary amines by heterogeneous Pt-Sn/γ-Al2O3 catalyzed N-alkylation of amines with alcohols
Wu, Kaikai; He, Wei; Sun, Chenglin; Yu, Zhengkun, Tetrahedron (2016, 2016, 72(51), 8516-8521

合成方法 24

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Carbon Solvents: Toluene ;  24 h, 130 °C
リファレンス
Carbon-catalysed reductive hydrogen atom transfer reactions
Yang, Huimin; Cui, Xinjiang; Dai, Xingchao; Deng, Youquan; Shi, Feng, Nature Communications (2015, 2015, , 1-6478

合成方法 25

はんのうじょうけん
1.1 Catalysts: Gold ,  Titania Solvents: Toluene ;  33 h, 120 °C
リファレンス
Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts
Tang, Chun-Hong; He, Lin; Liu, Yong-Mei; Cao, Yong; He, He-Yong; et al, Chemistry - A European Journal (2011, 2011, 17(26), 7172-7177

合成方法 26

はんのうじょうけん
1.1 Catalysts: Alumina ,  Platinum alloy, nonbase, Pt,Sn Solvents: o-Xylene ;  24 h, 145 °C
リファレンス
Pt-Sn/γ-Al2O3-Catalyzed Highly Efficient Direct Synthesis of Secondary and Tertiary Amines and Imines
He, Wei; Wang, Liandi; Sun, Chenglin; Wu, Kaikai; He, Songbo; et al, Chemistry - A European Journal (2011, 2011, 17(47), 13308-13317

合成方法 27

はんのうじょうけん
1.1 Reagents: Tetramethyldisilazane Catalysts: Indium triiodide Solvents: Toluene ;  1 h, 100 °C
1.2 Reagents: Water
リファレンス
Indium-catalyzed reduction of secondary amides with a hydrosiloxane leading to secondary amines
Sakai, Norio; Takeoka, Masashi; Kumaki, Takayuki; Asano, Hirotaka; Konakahara, Takeo; et al, Tetrahedron Letters (2015, 2015, 56(46), 6448-6451

合成方法 28

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Copper Solvents: Toluene ;  24 h, 180 °C
リファレンス
Alcohol Amination Catalyzed by Copper Powder as a Self-Supported Catalyst
Wu, Yajuan; Huang, Yongji; Dai, Xingchao; Shi, Feng, ChemSusChem (2019, 2019, 12(13), 3185-3191

N-benzyl-2-chloroaniline Raw materials

N-benzyl-2-chloroaniline Preparation Products

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬